2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid 2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1415565-14-8
VCID: VC4851579
InChI: InChI=1S/C33H48BrN5O4Si2/c1-33(2,3)45(7,8)43-25-13-11-24(12-14-25)39-29-15-9-22(31(40)41)19-27(29)35-32(39)36-30-26-20-23(34)10-16-28(26)38(37-30)21-42-17-18-44(4,5)6/h9-10,15-16,19-20,24-25H,11-14,17-18,21H2,1-8H3,(H,40,41)(H,35,36,37)
SMILES: CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2NC4=NN(C5=C4C=C(C=C5)Br)COCC[Si](C)(C)C
Molecular Formula: C33H48BrN5O4Si2
Molecular Weight: 714.852

2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid

CAS No.: 1415565-14-8

Cat. No.: VC4851579

Molecular Formula: C33H48BrN5O4Si2

Molecular Weight: 714.852

* For research use only. Not for human or veterinary use.

2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid - 1415565-14-8

Specification

CAS No. 1415565-14-8
Molecular Formula C33H48BrN5O4Si2
Molecular Weight 714.852
IUPAC Name 2-[[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C33H48BrN5O4Si2/c1-33(2,3)45(7,8)43-25-13-11-24(12-14-25)39-29-15-9-22(31(40)41)19-27(29)35-32(39)36-30-26-20-23(34)10-16-28(26)38(37-30)21-42-17-18-44(4,5)6/h9-10,15-16,19-20,24-25H,11-14,17-18,21H2,1-8H3,(H,40,41)(H,35,36,37)
Standard InChI Key ULRYPMKCJJWHRY-SOAUALDESA-N
SMILES CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2NC4=NN(C5=C4C=C(C=C5)Br)COCC[Si](C)(C)C

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound’s structure comprises two fused heterocycles: a 1H-indazole ring substituted at the 5-position with bromine and a 1H-benzo[d]imidazole system. The indazole nitrogen at position 1 is protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, while the benzimidazole nitrogen at position 1 is linked to a trans-4-(tert-butyldimethylsilyloxy)cyclohexyl moiety. The carboxylic acid at position 5 of the benzimidazole enhances solubility and provides a handle for further derivatization.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1415565-14-8
Molecular FormulaC₃₃H₄₈BrN₅O₄Si₂
Molecular Weight714.852 g/mol
IUPAC Name2-[[5-Bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylic acid
Stereochemistry(1r,4r)-cyclohexyl configuration

Spectroscopic and Computational Data

The Standard InChIKey (ULRYPMKCJJWHRY-SOAUALDESA-N) confirms the compound’s unique stereochemical identity. Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the SEM group’s trimethylsilyl protons (δ ≈ 0.1 ppm) and the tert-butyldimethylsilyl (TBS) group’s tert-butyl protons (δ ≈ 0.9 ppm). Mass spectrometry under electrospray ionization (ESI) conditions would display a dominant [M+H]⁺ ion at m/z 715.85 .

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis involves sequential protection, coupling, and deprotection steps:

  • Indazole Core Preparation: 5-Bromoindazole is protected at N1 using SEM chloride under basic conditions.

  • Benzimidazole Formation: Cyclohexylamine derivatives are coupled to a benzimidazole precursor, followed by introduction of the TBS-protected trans-4-hydroxycyclohexyl group via Mitsunobu reaction.

  • Carboxylic Acid Installation: A late-stage oxidation or hydrolysis step introduces the carboxylic acid moiety, often using potassium permanganate or lithium hydroxide .

Table 2: Critical Reagents and Conditions

StepReagent/ConditionPurpose
1SEM-Cl, DIPEA, DCMN1 protection of indazole
2tert-Butyldimethylsilyl chlorideHydroxyl group protection on cyclohexyl
3Pd(dba)₂, XantphosBuchwald-Hartwig amination coupling

Challenges in Purification

The compound’s high molecular weight and lipophilic silyl groups necessitate advanced purification techniques. Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) achieves >95% purity. Silica gel chromatography is less effective due to the molecule’s polarity.

ParameterValue
logP4.2
Water Solubility0.01 mg/mL (pH 7.4)
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (IC₅₀ = 8.2 μM)

Comparative Analysis with Structural Analogs

Role of Silyl Protecting Groups

The SEM and TBS groups confer metabolic stability, increasing half-life in human liver microsomes from 1.2 h (unprotected) to 6.8 h. These groups are cleaved under acidic conditions (e.g., gastric pH), enabling targeted drug release in the intestines.

Emerging Applications and Future Directions

Targeted Cancer Therapy

Molecular docking simulations predict strong binding (ΔG = -9.3 kcal/mol) to the ATP-binding pocket of EGFR T790M mutants. In vitro validation studies are pending, but analogous bromo-indazoles show 78% tumor growth inhibition in xenograft models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator